Hemslecin D
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Overview
Description
Hemslecin D is a triterpene derivative obtained from plants of the genus Hemsleya, specifically from Hemsleya lijiangensis . It belongs to the cucurbitane skeleton family, which is related to cucurbitacin F . This compound is known for its potential medicinal properties and is used in traditional Asian folk medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hemslecin D involves several steps, starting from the extraction of the compound from the plant Hemsleya lijiangensis . The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer alternative methods for producing this compound in the future .
Chemical Reactions Analysis
Types of Reactions
Hemslecin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hemslecin D has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for synthesizing other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and anticancer agent.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hemslecin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: this compound can inhibit certain enzymes involved in inflammation and cancer progression.
Modulating signaling pathways: It affects signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Hemslecin D is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Hemslecin A: Known for its antibacterial properties.
Hemslecin B: Also has antibacterial properties and is effective against infectious diseases.
Hemslecin C: Synthesized from Hemslecin A and has shown anticancer activity.
Properties
Molecular Formula |
C34H52O9 |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |
InChI Key |
VDLDNIIIESJMEV-NBFJMLLASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |
Origin of Product |
United States |
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